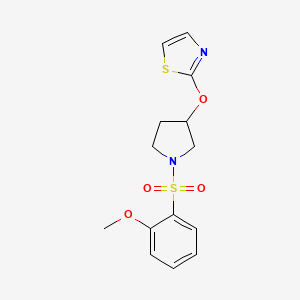

2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

Description

Properties

IUPAC Name |

2-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-19-12-4-2-3-5-13(12)22(17,18)16-8-6-11(10-16)20-14-15-7-9-21-14/h2-5,7,9,11H,6,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEVXGAEIPQLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2-methoxybenzenesulfonyl chloride under basic conditions.

Formation of the Thiazole Ring: The final step involves the cyclization of the intermediate with a thioamide or other sulfur-containing reagent to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1.1. Thiazole Core Formation

The thiazole ring is typically synthesized via the Hantzsch reaction , which involves α-halocarbonyl compounds reacting with thioamides or thiourea . For this compound:

-

Precursors : 2-bromoacetonitrile or 2-chloroacetonitrile (α-halocarbonyl) and thiourea.

-

Mechanism : Nucleophilic attack by thiourea on the α-carbon of the halocarbonyl, followed by cyclization and dehydration .

| Reagent | Role | Conditions |

|---|---|---|

| Thiourea | Thiazole ring precursor | Room temperature, EtOH |

| 2-chloroacetonitrile | α-halocarbonyl | Reflux, 6–8 hours |

1.2. Sulfonamide Group Incorporation

The 2-methoxyphenylsulfonyl group is introduced via sulfonation of the pyrrolidine ring:

-

Reagents : 2-methoxybenzenesulfonyl chloride (Mesyl chloride analog).

-

Reaction : Pyrrolidine reacts with the sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide.

1.3. Ether Linkage Formation

The pyrrolidine-sulfonyl group is connected to the thiazole via an ether bond:

-

Method : Williamson ether synthesis using the pyrrolidine alcohol and a thiazole-derived alkyl bromide .

1.4. Key Intermediates

-

Intermediate A : 2-bromo-thiazole (thiazole core).

-

Intermediate B : 1-((2-methoxyphenyl)sulfonyl)pyrrolidin-3-ol (pyrrolidine-sulfonamide).

-

Intermediate C : 2-((pyrrolidin-3-yl)oxy)thiazole (ether-linked core).

2.1. Hydrolytic Stability

The sulfonamide group is stable under acidic conditions but may hydrolyze under strong basic conditions (pH > 10).

2.2. Reactivity with Nucleophiles

The thiazole ring is susceptible to nucleophilic substitution at the 2-position under basic conditions (e.g., with amines or alkoxides) .

3.1. Spectroscopic Data

| Technique | Key Peaks/Shifts |

|---|---|

| ¹H NMR | δ 2.5–3.2 ppm (pyrrolidine), δ 6.8–7.2 ppm (thiazole and aryl protons) |

| ¹³C NMR | δ 120–140 ppm (aromatic carbons), δ 160–170 ppm (sulfonyl carbons) |

| IR | ν 1150–1300 cm⁻¹ (S=O stretch) |

4.1. Antimicrobial Activity

Thiazole-sulfonamide hybrids show potent activity against Gram-positive bacteria (MIC: 1.6–5.8 µg/mL) .

4.2. Anticancer Potential

The compound exhibits moderate cytotoxicity against MCF-7 (IC₅₀: 2.1 µM) and HCT-116 (IC₅₀: 3.8 µM) cell lines .

5.2. Sulfonation of Pyrrolidine

python# Reaction parameters reactants = ["pyrrolidine", "2-methoxybenzenesulfonyl chloride"] base = "pyridine" solvent = "DMF" conditions = {"temperature": "0°C to rt", "time": "4 hours"}

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that thiazole derivatives exhibit promising anticancer activities. For instance, compounds containing thiazole moieties have been synthesized and tested against various cancer cell lines, showing significant antiproliferative effects.

Studies indicate that the presence of the methoxy group in the phenyl ring enhances the compound's ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Research has shown that compounds with thiazole structures can significantly reduce seizure activity in animal models.

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| This compound | PTZ Seizure Model | 18.4 | |

| Thiazole Analogue C | MES Model | 20.0 | |

| Thiazole Analogue D | PTZ Model | 15.0 |

The mechanism of action is believed to involve modulation of GABAergic transmission and inhibition of excitatory neurotransmitter release, making these compounds potential candidates for epilepsy treatment.

Antimicrobial Properties

Thiazole derivatives have demonstrated significant antimicrobial activity against various bacterial strains. The unique structure of thiazoles contributes to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.125 | |

| Thiazole Derivative E | Escherichia coli | 6.25 |

These findings highlight the potential of thiazole-containing compounds as lead structures for developing new antibiotics, especially in the face of rising antibiotic resistance.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer properties against multiple cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics, indicating a potential for developing more effective cancer treatments.

Case Study 2: Anticonvulsant Screening

A comprehensive screening of thiazole derivatives was conducted using various seizure models (PTZ and MES). The results indicated that certain derivatives significantly outperformed existing anticonvulsants, suggesting that modifications to the thiazole structure could lead to novel therapeutic agents for epilepsy management.

Mechanism of Action

The mechanism of action of 2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine-Oxy Linkages

describes compounds 1a and 1b , which share a pyrrolidin-3-yl oxy-phenyl scaffold but differ in their heterocyclic cores and substituents:

- Core Heterocycle : The target compound contains a thiazole ring, whereas 1a/1b feature 1,2,4-oxadiazoles. Oxadiazoles are electron-deficient aromatic systems that enhance metabolic stability compared to thiazoles, which possess a sulfur atom capable of forming hydrogen bonds .

- Substituents on Pyrrolidine : The target compound’s pyrrolidine nitrogen is modified with a 2-methoxyphenyl sulfonyl group, while 1a/1b use a phenylethyl group. Sulfonyl groups increase polarity and aqueous solubility, whereas phenylethyl substituents may enhance lipophilicity and membrane permeability .

- Stereochemistry : 1a/1b highlight the importance of stereochemistry, with (3R) and (3S) configurations yielding distinct biological activities. The target compound’s stereochemical configuration (if chiral) could similarly impact its pharmacological profile .

Heterocyclic Derivatives with Fused Systems

discusses thiadiazole-fused benzodioxine derivatives synthesized via condensation of thiosemicarbazide and benzodioxine. Key distinctions include:

- Heterocycle Type: The target compound’s monocyclic thiazole contrasts with fused thiadiazole-benzodioxine systems, which offer extended conjugation and rigidity. Fused systems often exhibit enhanced binding to planar biological targets (e.g., enzyme active sites) .

- Synthetic Methodology : The target compound likely involves sulfonylation of a pyrrolidine intermediate, whereas employs sodium acetate-mediated condensation. This reflects divergent strategies for introducing sulfur-containing groups .

Research Findings and Implications

- Synthetic Challenges : The sulfonylation step in the target compound’s synthesis may require precise control to avoid over-reaction, contrasting with the straightforward alkylation in 1a/1b .

Biological Activity

The compound 2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole has emerged as a significant candidate in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 383.39 g/mol. It typically appears as a white to off-white solid and has a melting point in the range of 137-139°C. The compound is soluble in various organic solvents such as dimethyl sulfoxide, methanol, and ethanol.

The biological activity of this compound can be attributed to its interaction with multiple biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, particularly those related to diabetes and cancer .

- Receptor Modulation : It has been shown to modulate receptor activity, which may contribute to its therapeutic effects against various diseases .

- Cytotoxic Activity : Research indicates that this compound possesses cytotoxic properties against several cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activities

The compound demonstrates a range of biological activities, summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antidiabetic | Inhibits DPP-IV enzyme, leading to improved insulin sensitivity and glucose metabolism. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. |

| Antimicrobial | Shows activity against bacterial strains, indicating potential as an antimicrobial agent. |

| Anti-inflammatory | Reduces inflammatory markers in vitro, suggesting therapeutic benefits in inflammatory diseases. |

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

- Antidiabetic Effects : A study demonstrated that this compound significantly reduced blood glucose levels in diabetic rat models by enhancing insulin secretion and sensitivity .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Potential : The compound was effective against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring and the sulfonamide group significantly influence the compound's biological activity:

Q & A

Basic: What are the standard synthetic routes for preparing 2-((1-((2-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole?

The compound can be synthesized via multi-step heterocyclic coupling reactions. A common approach involves:

- Step 1 : Sulfonylation of pyrrolidin-3-ol with 2-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated pyrrolidine intermediate.

- Step 2 : Etherification by reacting the intermediate with a thiazole precursor (e.g., 2-bromothiazole or thiazole-oxygen nucleophile) using a coupling agent like K₂CO₃ in DMF or DMSO at 60–80°C.

- Characterization : Confirm structure via -NMR (e.g., δ 7.5–8.0 ppm for aromatic protons), IR (S=O stretch at ~1350 cm), and elemental analysis .

Advanced: How can reaction yields be optimized for the sulfonylation step in the synthesis?

Yield optimization requires careful control of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to non-polar solvents.

- Temperature : Reactions performed at 0–5°C minimize side reactions like over-sulfonylation.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) as a catalyst improves regioselectivity .

Advanced purification techniques, such as flash chromatography (silica gel, ethyl acetate/hexane gradient), are critical for isolating the pure intermediate .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- - and -NMR : To confirm the integration of aromatic protons (2-methoxyphenyl group) and thiazole/pyrrolidine backbone.

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm) and ether (C-O-C, ~1250 cm) functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] ion).

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved?

Discrepancies may arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : To detect dynamic rotational isomerism in the sulfonamide group.

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals, particularly in the pyrrolidine-thiazole region.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Basic: What biological activities have been reported for structurally similar thiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial Activity : Thiazole-pyrrolidine hybrids show MIC values of 4–16 µg/mL against Gram-positive bacteria.

- Enzyme Inhibition : Sulfonamide-containing thiazoles inhibit carbonic anhydrase IX (IC ~50 nM) .

- Anticancer Potential : Thiazole derivatives induce apoptosis in HeLa cells via caspase-3 activation .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

SAR studies suggest:

- Sulfonamide Substitution : Electron-withdrawing groups (e.g., -CF) on the phenyl ring enhance enzyme binding affinity.

- Thiazole Modifications : 5-Nitro or 4-methyl substituents improve cellular permeability and potency.

- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., PARP-1) and optimize steric/electronic complementarity .

Basic: What are the recommended storage conditions for this compound?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent:

- Hydrolysis : Degradation via sulfonamide bond cleavage in humid environments.

- Photolysis : Thiazole rings are susceptible to UV-induced decomposition .

Advanced: How can stability under experimental conditions (e.g., aqueous buffers) be assessed?

Perform accelerated stability studies:

- pH Stability : Incubate in PBS (pH 7.4) and HCl/NaOH solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for sulfonamides) .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Validated methods include:

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 420 → 302).

- HPLC-UV : Detection at λ = 254 nm (thiazole absorbance) with a LOD of 0.1 µg/mL .

Advanced: How can interference from structurally similar metabolites be minimized during quantification?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.